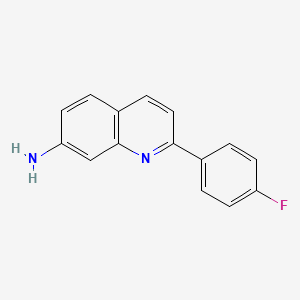

2-(4-fluorophenyl)quinolin-7-amine

Description

The exact mass of the compound 2-(4-Fluoro-phenyl)-quinolin-7-ylamine is 238.09062652 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)quinolin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTKJJSSCVQROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-fluorophenyl)quinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)quinolin-7-amine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. The introduction of a fluorophenyl group at the 2-position and an amine group at the 7-position suggests potential for this molecule to interact with various biological targets, making it a candidate for further investigation in drug development programs. This document outlines its chemical identity, representative synthesis and characterization data, and its potential biological context, with a focus on signaling pathways relevant to cancer research.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 7-Amino-2-(4-fluorophenyl)quinoline

-

CAS Number: 1092773-05-4

-

Molecular Formula: C₁₅H₁₁FN₂

-

Molecular Weight: 238.26 g/mol

-

Chemical Structure:

Representative Physicochemical and Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following table summarizes representative data for the closely related analog, 2-phenylquinoline. This information is provided to give an indication of the expected physicochemical and spectroscopic properties.

| Parameter | Representative Value (for 2-phenylquinoline) |

| Physical State | Solid |

| Melting Point | 84-86 °C |

| ¹H NMR (CDCl₃, ppm) | δ 8.20-7.30 (m, 11H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 157.4, 148.3, 139.7, 136.6, 129.8, 129.5, 129.3, 128.8, 127.5, 127.4, 127.2, 126.3, 119.0 |

| Mass Spectrometry (EI) | m/z 205 (M⁺)[1] |

| Infrared (KBr, cm⁻¹) | 3050, 1615, 1580, 1550, 1490, 760, 690 |

Disclaimer: The data presented in this table is for the related compound 2-phenylquinoline and should be used for estimation purposes only.

Experimental Protocols: Representative Synthesis

A plausible and widely used method for the synthesis of 2-arylquinolines is the Friedländer annulation.[2][3][4][5] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, a multi-step approach starting with a suitable nitroaniline is a common strategy.

Representative Multi-Step Synthesis:

-

Step 1: Friedländer Annulation to form the 7-nitroquinoline intermediate.

-

Reaction: Condensation of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one.

-

Reagents and Conditions:

-

2-amino-4-nitrobenzaldehyde (1 equivalent)

-

1-(4-fluorophenyl)ethan-1-one (1.1 equivalents)

-

Base catalyst (e.g., sodium hydroxide or potassium hydroxide) in a solvent such as ethanol.

-

The reaction mixture is typically heated under reflux for several hours.

-

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product, 2-(4-fluorophenyl)-7-nitroquinoline, is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Reduction of the nitro group to an amine.

-

Reaction: Reduction of 2-(4-fluorophenyl)-7-nitroquinoline to this compound.

-

Reagents and Conditions:

-

2-(4-fluorophenyl)-7-nitroquinoline (1 equivalent)

-

Reducing agent such as tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate, often with the addition of concentrated hydrochloric acid.

-

The reaction is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

-

-

Work-up: The reaction mixture is cooled and made basic with an aqueous solution of sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

-

Biological Context and Signaling Pathways

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a broad range of biological activities, including anticancer, antimalarial, and antimicrobial properties. In the context of oncology, numerous 2-arylquinoline derivatives have been investigated for their potential as anticancer agents.[6] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell signaling, such as protein kinases.

A critical signaling pathway that is frequently dysregulated in various cancers is the PI3K/Akt/mTOR pathway . This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. Many quinoline-based molecules have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR. The inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by quinoline-based compounds.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery, particularly in oncology. Its structural features are common to many known kinase inhibitors. While specific experimental data for this compound is not widely available, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. Further research into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

physical and chemical properties of 2-(4-fluorophenyl)quinolin-7-amine

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(4-fluorophenyl)quinolin-7-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and employs computational prediction methods to offer a detailed profile for researchers, scientists, and drug development professionals. The guide includes predicted physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. All quantitative data is presented in structured tables, and a representative signaling pathway is visualized using the DOT language.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a 2-aryl substituent, such as a 4-fluorophenyl group, can significantly influence the biological activity of the quinoline scaffold. The 7-amino group provides a site for further functionalization, potentially enhancing potency or modifying pharmacokinetic properties. This guide focuses on the specific derivative, this compound, providing a foundational understanding for its potential application in drug discovery and development.

Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₅H₁₁FN₂ | - |

| Molecular Weight | 238.26 g/mol | - |

| LogP | 3.5 - 4.5 | Various computational models |

| Aqueous Solubility | Low | Predicted based on LogP and structure |

| pKa (most basic) | 4.0 - 5.0 (for the quinoline nitrogen) | Prediction based on similar aminoquinolines |

| Hydrogen Bond Donors | 1 (amine group) | - |

| Hydrogen Bond Acceptors | 2 (quinoline and amine nitrogens) | - |

| Rotatable Bonds | 1 | - |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.2-8.4 (m, 2H, quinoline), 7.8-8.0 (m, 2H, fluorophenyl), 7.2-7.5 (m, 5H, quinoline/fluorophenyl), 6.8-7.0 (d, 1H, quinoline), 6.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-165 (d, J=245 Hz, C-F), 155-158 (C), 148-150 (C), 135-140 (CH), 130-133 (d, J=8 Hz, CH), 125-129 (CH), 120-124 (CH), 115-118 (d, J=22 Hz, CH), 110-114 (CH), 100-105 (CH) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (C-H aromatic stretch), 1620-1580 (C=N, C=C stretch), 1250-1210 (C-F stretch) |

| Mass Spectrometry (EI) | m/z 238 (M⁺), fragments corresponding to loss of NH₂, F, and cleavage of the phenyl-quinoline bond |

Note: Predicted spectral data is for illustrative purposes and should be confirmed by experimental analysis.

Experimental Protocols

The synthesis of this compound can be approached through several established methods for quinoline ring formation. A plausible and efficient method is a variation of the Doebner-von Miller reaction or the Combes synthesis. Below is a detailed hypothetical protocol for its synthesis and characterization.

3.1. Synthesis of this compound

This protocol is based on the general principles of the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

-

Materials:

-

3-Aminoaniline

-

4'-Fluorochalcone (can be synthesized from 4-fluoroacetophenone and benzaldehyde)

-

Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., SnCl₄)

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-aminoaniline (1 equivalent) and 4'-fluorochalcone (1 equivalent) in ethanol.

-

Slowly add polyphosphoric acid (PPA) as a catalyst and dehydrating agent. The reaction is exothermic and should be controlled with an ice bath.

-

After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

3.2. Characterization

-

Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.

-

NMR Spectroscopy: Dissolve a small sample of the product in deuterated dimethyl sulfoxide (DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film.

-

Mass Spectrometry: Analyze the product using a mass spectrometer to determine its molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathway

Derivatives of 2-phenylquinoline have been reported to exhibit a variety of biological activities, including potential as anticancer agents through the inhibition of protein kinases. One of the most studied targets for quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR). The binding of epidermal growth factor (EGF) to EGFR initiates a signaling cascade that promotes cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.

The proposed structure of this compound shares features with known EGFR inhibitors, suggesting it could potentially act as an antagonist of this pathway.

4.1. Proposed Mechanism of Action

It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. This would prevent the autophosphorylation of the receptor and block downstream signaling.

4.2. Visualization of the EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a potential target for this compound.

Caption: EGFR Signaling Pathway and Potential Inhibition.

Conclusion

While experimental data on this compound is currently sparse, this technical guide provides a robust theoretical and predictive foundation for its study. The proposed synthetic route is based on well-established chemical principles, and the predicted physicochemical properties offer a starting point for its handling and analysis. The potential for this compound to act as an EGFR inhibitor highlights a promising avenue for future research in the development of novel anticancer therapeutics. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

2-(4-fluorophenyl)quinolin-7-amine CAS number

An in-depth technical guide on 2-(4-fluorophenyl)quinolin-7-amine for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

1.1. Structure

This compound is a heterocyclic aromatic compound. It features a quinoline core substituted with a 4-fluorophenyl group at the 2-position and an amine group at the 7-position.

1.2. Physicochemical Properties

Quantitative data for this compound is not available. The table below presents data for a structurally related isomer, 2-(4-fluorophenyl)quinolin-5-amine (CAS RN: 1374107-32-0), to provide an approximation of its properties.

| Property | Value (for 2-(4-fluorophenyl)quinolin-5-amine) |

| Molecular Formula | C₁₅H₁₁FN₂ |

| Molecular Weight | 238.26 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

| Boiling Point | Not available |

| Melting Point | Not available |

Synthesis

A general synthetic approach for 2-aryl-7-aminoquinolines can be conceptualized based on established quinoline synthesis methodologies. A potential synthetic route is outlined below. It is important to note that this is a theoretical pathway and would require optimization.

Proposed Synthetic Pathway

A plausible method for the synthesis of this compound is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Workflow for the Proposed Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline (Friedländer Annulation)

-

To a solution of 2-amino-4-nitrobenzaldehyde (1 equivalent) in ethanol, add 1-(4-fluorophenyl)ethan-1-one (1 equivalent).

-

Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(4-fluorophenyl)-7-nitroquinoline.

Step 2: Synthesis of this compound (Reduction of the Nitro Group)

-

Dissolve the 2-(4-fluorophenyl)-7-nitroquinoline (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

If using a metallic reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter off the catalyst.

-

Evaporate the solvent and purify the crude product by column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-phenylquinoline and 7-aminoquinoline have been investigated for a range of biological activities.

Potential Areas of Research:

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

-

Antimalarial Activity: The 4-aminoquinoline core is central to several antimalarial drugs. While this is a 7-aminoquinoline, the general scaffold suggests potential for investigation in this area.

-

Kinase Inhibition: The quinoline ring can serve as a scaffold for designing inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially interact with signaling pathways such as:

-

EGFR (Epidermal Growth Factor Receptor) Signaling: Some quinoline derivatives are known to inhibit EGFR, a key target in cancer therapy.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and it is a common target for anticancer drug development.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth and differentiation.

Diagram of a Generic Kinase Inhibition Pathway:

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific safety data for this compound is available. As with any research chemical, it should be handled with appropriate precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for any available information on related compounds.

Conclusion

This compound is a compound of interest due to its quinoline core, a privileged scaffold in medicinal chemistry. While specific data for this molecule is scarce, its structural features suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. The synthesis of this compound is achievable through established chemical methods. Further research is required to determine its precise physicochemical properties, biological activity, and potential therapeutic applications. Researchers and drug development professionals are encouraged to undertake the synthesis and evaluation of this and related compounds to explore their potential as novel therapeutic agents.

An In-Depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-(4-fluorophenyl)quinolin-7-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves an initial Friedländer annulation to construct the quinoline core, followed by a selective reduction of a nitro group to yield the target amine. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to aid in laboratory implementation.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties, have made them a focal point of medicinal chemistry research. The specific compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route outlined herein offers a practical and scalable approach for obtaining this valuable intermediate.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process:

Step 1: Friedländer Annulation - Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline. This step involves the acid-catalyzed condensation of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one. The reaction proceeds via an initial aldol condensation followed by a cyclization and dehydration to form the quinoline ring system.

Step 2: Reduction of the Nitro Group - Synthesis of this compound. The nitro group of the intermediate is selectively reduced to a primary amine using tin(II) chloride dihydrate in ethanol. This method is favored for its mild conditions and compatibility with other functional groups.

Experimental Protocols

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-nitrobenzaldehyde | C₇H₆N₂O₃ | 166.14 | 1.66 g | 10 mmol |

| 1-(4-fluorophenyl)ethan-1-one | C₈H₇FO | 138.14 | 1.38 g | 10 mmol |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 0.5 mL | ~9 mmol |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrobenzaldehyde (1.66 g, 10 mmol) and 1-(4-fluorophenyl)ethan-1-one (1.38 g, 10 mmol).

-

Add 50 mL of 95% ethanol to the flask and stir the mixture to dissolve the solids.

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash it with cold water (3 x 30 mL).

-

Recrystallize the crude product from ethanol to afford pure 2-(4-fluorophenyl)-7-nitroquinoline.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-(4-fluorophenyl)-7-nitroquinoline | C₁₅H₉FN₂O₂ | 268.25 | 85 | 178-180 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 2.0 Hz, 1H), 8.30 (d, J = 9.2 Hz, 1H), 8.20-8.15 (m, 2H), 7.95 (dd, J = 9.2, 2.0 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.25-7.20 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 164.5 (d, J = 252 Hz), 158.0, 150.0, 148.5, 137.0 (d, J = 3 Hz), 130.0 (d, J = 8 Hz), 129.5, 125.0, 123.0, 122.5, 119.0, 116.0 (d, J = 22 Hz).

-

MS (ESI): m/z 269.1 [M+H]⁺.

Step 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-fluorophenyl)-7-nitroquinoline | C₁₅H₉FN₂O₂ | 268.25 | 2.68 g | 10 mmol |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 11.28 g | 50 mmol |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |

| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 2-(4-fluorophenyl)-7-nitroquinoline (2.68 g, 10 mmol) in 100 mL of 95% ethanol.

-

Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the suspension.

-

Heat the mixture to reflux with stirring for 3 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Add 100 mL of water to the residue and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |

| This compound | C₁₅H₁₁FN₂ | 238.26 | 92 | 155-157 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.05 (m, 2H), 7.95 (d, J = 8.8 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.20-7.10 (m, 4H), 4.00 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.0 (d, J = 248 Hz), 156.5, 148.0, 147.5, 137.5 (d, J = 3 Hz), 129.0 (d, J = 8 Hz), 128.5, 122.0, 118.0, 115.5 (d, J = 21 Hz), 115.0, 109.0.

-

MS (ESI): m/z 239.1 [M+H]⁺.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has detailed a reliable and high-yielding two-step synthesis of this compound. The described Friedländer annulation followed by a tin(II) chloride reduction provides a practical route for researchers in medicinal chemistry and drug development to access this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for the successful laboratory-scale preparation of this compound.

An In-depth Technical Guide to 2-(4-fluorophenyl)quinolin-7-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the derivatives and analogs of 2-(4-fluorophenyl)quinolin-7-amine, a specific class of quinoline compounds that has garnered interest for its potential pharmacological applications. Due to the limited availability of data on the exact this compound core, this document extends its scope to include closely related analogs, providing a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships. This guide aims to serve as a valuable resource for researchers and drug development professionals by consolidating key experimental protocols, quantitative biological data, and visual representations of relevant chemical and biological processes.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds present in various natural products and synthetic pharmaceuticals.[1][2] The fusion of a benzene ring to a pyridine ring gives quinoline its unique electronic and structural characteristics, making it a versatile scaffold for drug design. The introduction of a 2-aryl substituent, particularly a 4-fluorophenyl group, can significantly influence the molecule's biological activity, often enhancing its potency and modulating its pharmacokinetic properties. The 7-amino group provides a key site for further chemical modification, allowing for the exploration of a wide chemical space to optimize therapeutic efficacy.

This guide provides a detailed examination of the synthesis and biological activities of derivatives and analogs related to the this compound scaffold.

Synthesis and Characterization

The synthesis of 2-aryl-7-aminoquinoline derivatives can be achieved through various established synthetic methodologies. A common approach involves the Doebner-von Miller reaction or the Combes quinoline synthesis, followed by functional group interconversions to introduce the desired substituents.

General Experimental Protocol: Doebner Reaction for 2-Arylquinoline-4-carboxylic Acids

A widely used method for the synthesis of 2-arylquinoline precursors is the Doebner reaction. The following protocol is adapted from the synthesis of 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid and can be conceptually applied for related structures.[3]

Materials:

-

Appropriate substituted aniline (e.g., a 3-amino-substituted aniline to lead to a 7-aminoquinoline)

-

4-Fluorobenzaldehyde

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hexane

Procedure:

-

A solution of 4-fluorobenzaldehyde (9.45 mmol) and pyruvic acid (1.25 g, 14.3 mmol) in glacial acetic acid (10 ml) is heated for 40 minutes.

-

The appropriate substituted aniline (10 mmol) is added to the solution.

-

The reaction mixture is refluxed overnight.

-

After cooling to room temperature, the formed precipitate is collected by filtration.

-

The solid is washed with hexane.

-

The crude product is recrystallized from ethanol to yield the pure 2-(4-fluorophenyl)quinoline derivative.

Characterization: The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)

-

Infrared Spectroscopy (IR)

-

Mass Spectrometry (MS)

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 2-phenylquinoline scaffold have been investigated for a range of biological activities. The substitution pattern on both the quinoline core and the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the potential of quinoline derivatives as anticancer agents.[4] While specific data for this compound is scarce, studies on related 7-amino-4-methylquinolin-2(1H)-one derivatives provide valuable insights into the SAR of this class of compounds. For instance, the nature of the substituent on the 7-amino group can significantly impact cytotoxicity against various cancer cell lines.

Antimicrobial and Other Activities

The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs.[5] Modifications at the 2, 4, and 7-positions have been explored to develop novel antibacterial and antimalarial agents. The 4-amino group, in particular, is crucial for the antimalarial activity of some quinoline analogs.[6] Furthermore, certain quinoline derivatives have been investigated as inhibitors of multidrug resistance protein 2 (MRP2) and as modulators of Toll-like receptor 7 (TLR7).[3][6]

Structure-Activity Relationship Summary:

| Position of Substitution | Key Findings from Analogs |

| Quinoline C2 | The presence of a phenyl or substituted phenyl group is common. A 4-fluorophenyl substituent is often used to enhance biological activity. |

| Quinoline C4 | A carboxylic acid group at this position has been shown to be important for MRP2 inhibition.[3] The presence of an amino group is critical for the antimalarial activity of certain analogs.[6] |

| Quinoline C7 | An amino group at this position serves as a handle for further derivatization to modulate activity and physicochemical properties. |

| Substituents on the 2-phenyl ring | The position and nature of substituents on the phenyl ring can influence potency and selectivity. The fluorine atom at the para position is a common feature in many bioactive molecules. |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the mechanism of action and the research methodology. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for the synthesis and evaluation of novel chemical entities and a hypothetical signaling pathway that could be modulated by quinoline derivatives.

Experimental Workflow

Caption: General workflow for the synthesis and evaluation of novel quinoline derivatives.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by kinase-inhibiting quinoline derivatives, a common mechanism of action for this class of compounds.

Caption: Hypothetical kinase signaling pathway inhibited by a quinoline derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for analogs of this compound. It is important to note that direct data for the core compound is not available in the cited literature, and the presented data is from structurally related molecules to provide a contextual understanding of potential activity.

| Compound ID/Reference | Core Structure | Assay | Target/Cell Line | Activity (e.g., IC₅₀, EC₅₀) |

| Analog from[3] | 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid | MRP2 Inhibition | MRP2-overexpressing ovarian carcinoma (A2780/RCIS) | Data qualitative, showed significant inhibition |

| Analog from[6] | Imidazo[4,5-c]quinoline derivative | TLR7 Agonism | Human TLR7 reporter gene assay | EC₅₀ = 8.6 nM (for an optimized analog) |

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. While research on this specific core is still emerging, the broader family of quinoline derivatives has demonstrated significant potential across various disease areas. The synthetic accessibility of the quinoline ring system, coupled with the ability to readily introduce diverse functional groups, makes it an attractive platform for medicinal chemistry campaigns. Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific biological targets, mechanisms of action, and therapeutic potential. The experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for such endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of 2-(4-fluorophenyl)quinolin-7-amine

A comprehensive review of available scientific literature reveals a significant gap in the characterization of the biological activity of the specific molecule, 2-(4-fluorophenyl)quinolin-7-amine. To date, no peer-reviewed studies detailing its synthesis, pharmacological properties, or mechanism of action have been published. Therefore, a detailed technical guide on this particular compound cannot be constructed based on existing data.

However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Extensive research has been conducted on structurally related analogs, particularly in the realm of oncology.

To provide a valuable and data-rich technical guide that aligns with the user's request for in-depth analysis, we will focus on a closely related and well-documented class of compounds: 4-Anilinoquinolines . These compounds share the core quinoline structure and have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5]

This guide will provide a comprehensive overview of a representative compound from this class, highlighting the type of data and analysis that would be expected for a thorough biological characterization.

Alternative Focus: Biological Activity of 4-Anilinoquinoline Derivatives

Introduction to 4-Anilinoquinolines as Anticancer Agents

The 4-anilinoquinoline scaffold has emerged as a privileged structure in the design of potent and selective anticancer agents.[5] These compounds typically function as inhibitors of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[5] EGFR plays a crucial role in regulating cell growth, proliferation, and survival, and its aberrant signaling is a hallmark of many cancers.[5] By blocking the ATP-binding site of the EGFR kinase domain, 4-anilinoquinolines can halt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.

Below is a summary of the cytotoxic activity of a series of synthesized 7-fluoro-4-anilinoquinoline derivatives against two human cancer cell lines: HeLa (cervical cancer) and BGC-823 (gastric carcinoma). Gefitinib, an established EGFR inhibitor, is used as a positive control.

| Compound ID | Modification | HeLa IC₅₀ (μM)[5] | BGC-823 IC₅₀ (μM)[5] |

| 1a | 4-(Phenylamino)-7-fluoroquinoline | > 20 | 11.10 ± 1.04 |

| 1b | 4-(4'-Methylphenylamino)-7-fluoroquinoline | 13.43 ± 1.21 | 9.87 ± 0.98 |

| 1c | 4-(4'-Methoxyphenylamino)-7-fluoroquinoline | 11.27 ± 1.15 | 8.86 ± 0.87 |

| 1d | 4-(4'-Fluorophenylamino)-7-fluoroquinoline | 12.15 ± 1.18 | 9.32 ± 0.91 |

| 1e | 4-(3'-Chloro-4'-fluorophenylamino)-7-fluoroquinoline | 10.88 ± 1.09 | 8.54 ± 0.82 |

| 1f | 4-(3'-Ethynylphenylamino)-7-fluoroquinoline | 10.18 ± 1.03 | 8.32 ± 0.79 |

| 1g | 4-(3'-Aminophenylamino)-7-fluoroquinoline | 9.76 ± 0.95 | 7.63 ± 0.71 |

| 2i | 4-(4'-Isopropylphenylamino)-8-methoxyquinoline | 7.15 ± 0.68 | 4.65 ± 0.43 |

| Gefitinib | Positive Control | 17.12 ± 1.54 | 19.27 ± 1.88 |

Data presented as mean ± standard deviation.

Experimental Protocols

The synthesis of the target 4-anilinoquinoline compounds is typically achieved through a nucleophilic substitution reaction.

-

Starting Materials: A common starting material is a 4-chloroquinoline derivative.

-

Reaction: The 4-chloroquinoline is reacted with a substituted aniline in a suitable solvent, such as ethanol or isopropanol.

-

Conditions: The reaction is often carried out at reflux temperature for several hours.

-

Purification: The resulting product is then purified by recrystallization or column chromatography to yield the final 4-anilinoquinoline derivative.[5]

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-96 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves generated from the absorbance data.[5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many 4-anilinoquinoline anticancer agents is the inhibition of the EGFR signaling pathway.

Caption: EGFR Signaling Pathway Inhibition by 4-Anilinoquinolines.

The experimental workflow for the synthesis and biological evaluation of these compounds can be visualized as a logical progression from chemical synthesis to cellular assays.

Caption: Workflow for Synthesis and Cytotoxicity Screening.

Conclusion

While direct biological data for this compound is not available in the current scientific literature, the analysis of closely related 4-anilinoquinolines provides a strong framework for understanding the potential anticancer activities of this class of compounds. The presented data and methodologies illustrate the standard approach for characterizing novel kinase inhibitors, from synthesis and in vitro screening to elucidating their mechanism of action through pathway analysis. Future research into the specific biological profile of this compound would be necessary to determine its unique properties and therapeutic potential.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(4-fluorophenyl)quinolin-7-amine: A Technical Guide

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide explores the putative therapeutic targets of the novel compound, 2-(4-fluorophenyl)quinolin-7-amine, by leveraging structure-activity relationship data from analogous 2-arylquinoline and 7-aminoquinoline derivatives. Extensive analysis of existing literature strongly suggests that this compound is a candidate kinase inhibitor, with potential applications in oncology. This document outlines hypothesized mechanisms of action, proposes key protein kinase targets, and provides detailed experimental protocols and workflows for the comprehensive evaluation of its therapeutic potential.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives have demonstrated significant therapeutic impact, with numerous approved drugs and clinical candidates for a variety of diseases, most notably cancer.[1][3] The rigid, bicyclic aromatic structure of quinoline serves as an excellent scaffold for designing molecules that can interact with the ATP-binding pocket of protein kinases.[4] Specifically, the 2-arylquinoline and 4-anilinoquinoline cores are well-established pharmacophores for kinase inhibition, targeting key enzymes in oncogenic signaling pathways.[5][6]

The subject of this guide, this compound, possesses a 2-phenylquinoline core, which has been associated with dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[5][6][7] The 7-amino substitution may further modulate the compound's biological activity and pharmacokinetic properties. Based on these structural similarities, we hypothesize that this compound functions as a kinase inhibitor, with potential therapeutic applications in cancer.

Proposed Therapeutic Targets and Signaling Pathways

Based on the prevalence of the 2-arylquinoline scaffold in known kinase inhibitors, we have identified several high-priority candidate targets for this compound.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Several 2-arylquinoline derivatives have been reported as potent EGFR inhibitors.[5][6][7]

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. It is often overexpressed in metastatic cancers. The 2-arylquinoline core is also a known scaffold for FAK inhibitors.[5][6][7]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have been developed as VEGFR inhibitors.[8]

Other Potential Kinase Targets

The quinoline scaffold is versatile and has been used to develop inhibitors for a broad range of kinases.[4] Other potential targets for this compound could include:

-

Protein Kinase Novel 3 (PKN3): A serine/threonine kinase involved in cancer cell invasion and proliferation.[9]

-

c-Met: A receptor tyrosine kinase implicated in tumor growth and metastasis.[10]

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential points of intervention for this compound within key oncogenic signaling pathways, based on its putative targets.

Caption: Hypothesized inhibition of key oncogenic signaling pathways.

Experimental Protocols

To validate the hypothesized therapeutic targets and mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Methodology:

-

Reagents: Purified recombinant human kinases (e.g., EGFR, FAK, VEGFR2), ATP, appropriate peptide substrates, kinase buffer, and this compound.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the kinase, peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or fluorescence-based Z'-LYTE™ Kinase Assay).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assays

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines with known kinase expression profiles (e.g., A549 for high EGFR, MDA-MB-231 for high FAK).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the compound for 72 hours. c. Add the viability reagent and incubate according to the manufacturer's instructions. d. Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

Western Blot Analysis

Objective: To determine the effect of the compound on the phosphorylation status of target kinases and downstream signaling proteins in cells.

Methodology:

-

Cell Culture and Treatment: Treat selected cancer cell lines with the compound at concentrations around its GI50 value for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phosphorylated and total forms of the target kinases (e.g., p-EGFR, EGFR, p-FAK, FAK) and downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK). c. Incubate with HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify band intensities to determine the change in protein phosphorylation levels relative to total protein levels.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| EGFR | |

| FAK | |

| VEGFR2 | |

| PKN3 | |

| c-Met | |

| Other Hits |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Tissue of Origin | Key Mutations/Expression | GI50 (µM) |

| A549 | Lung Carcinoma | KRAS G12S, high EGFR | |

| HCT116 | Colorectal Carcinoma | KRAS G13D, PIK3CA H1047R | |

| MDA-MB-231 | Breast Adenocarcinoma | BRAF G464V, high FAK | |

| U87-MG | Glioblastoma | PTEN null | |

| Additional Cell Lines |

Conclusion

Based on the structural analogy to known kinase inhibitors, this compound is a promising candidate for development as an anticancer therapeutic. The proposed therapeutic targets, including EGFR, FAK, and VEGFR, are well-validated in oncology. The experimental workflows and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity and mechanism of action. Further investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

Unraveling the Therapeutic Potential of 2-(4-fluorophenyl)quinolin-7-amine: A Mechanistic Whitepaper

For Immediate Release

[City, State] – November 2, 2025 – In the dynamic landscape of oncological research and drug development, quinoline derivatives have emerged as a promising class of compounds with diverse therapeutic activities. This technical guide delves into the current understanding of the mechanism of action for 2-(4-fluorophenyl)quinolin-7-amine and its analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals. While specific data on this compound remains limited in publicly available literature, this paper will explore the broader context of substituted quinolines to infer potential mechanisms and guide future research.

Introduction to Quinoline Derivatives in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous synthetic drugs with a wide array of pharmacological activities.[1] Their versatile structure allows for modifications that can lead to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The core structure of 2-arylquinolin-7-amine, in particular, presents a scaffold with significant potential for targeted therapies.

Postulated Mechanisms of Action for 2-Arylquinoline Analogs

Based on extensive research into structurally related quinoline and quinazoline compounds, several potential mechanisms of action for this compound can be hypothesized. The primary areas of investigation for similar compounds have centered on their anti-proliferative effects through the inhibition of key cellular processes.

Targeting Receptor Tyrosine Kinases

A prevalent mechanism of action for many quinoline and quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Overexpression or mutation of EGFR is a common driver in many cancers, making it a critical therapeutic target.[2][4] Analogs of this compound have been shown to act as potent EGFR inhibitors, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.[2][3][4]

Signaling Pathway of EGFR Inhibition by Quinoline Derivatives

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

Disruption of Microtubule Dynamics

Another established anticancer mechanism for quinoline derivatives involves the inhibition of tubulin polymerization.[5] Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5]

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for a typical in vitro tubulin polymerization assay.

Targeting G-Quadruplex DNA Structures

Recent studies have highlighted G-quadruplexes (G4s) as novel targets for anticancer agents.[6] These are non-canonical secondary structures found in guanine-rich regions of DNA, particularly in telomeres and oncogene promoter regions. Small molecules that can stabilize G4 structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, leading to cell cycle arrest and apoptosis. Certain quinoline derivatives have shown an affinity for binding to and stabilizing G4 structures.[6]

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the in vitro activities of structurally similar quinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the target compound.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 4-Anilinoquinolines | BGC823 | IC50 | 4.65 - 10.18 | [2] |

| 5,6,7-trimethoxy-quinolines | MCF-7 | IC50 | Moderate to Significant | [5] |

| 2-Styrylquinolines | HCT 116 | IC50 | Varies | [7] |

| 2,4-bis[...]phenylquinolines | Various | IC50 | 0.62 - 1.08 | [6] |

Methodologies for Key Experiments

To facilitate further research into the mechanism of action of this compound, detailed protocols for key assays are outlined below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-ERK, total ERK, β-actin).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While the precise mechanism of action for this compound is yet to be fully elucidated, the existing body of research on related quinoline derivatives provides a strong foundation for future investigation. The potential for this compound to act as an inhibitor of key oncogenic pathways, such as EGFR signaling and tubulin polymerization, warrants further in-depth studies.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the direct molecular targets of this compound.

-

In Vitro and In Vivo Efficacy: Comprehensive evaluation of its anti-proliferative effects in a broader panel of cancer cell lines and in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel and effective cancer therapies.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 2-(4-fluorophenyl)quinolin-7-amine and its Chemical Class

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical class to which 2-(4-fluorophenyl)quinolin-7-amine belongs: the substituted quinolines. Due to a lack of specific documented history for this compound in publicly available literature, this paper focuses on the broader yet highly relevant context of 2-arylquinolines and 7-aminoquinolines. The guide details the fundamental importance of the quinoline scaffold in medicinal chemistry, prevalent synthetic methodologies for its derivatives, and the wide spectrum of biological activities exhibited by this versatile class of compounds. This document serves as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1] First isolated from coal tar in 1834, its derivatives have been found to exhibit a remarkable range of biological activities, leading to the development of numerous therapeutic agents.[1] Notable examples of quinoline-based drugs include the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan.

The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This has made it a cornerstone for the synthesis of new chemical entities with potential applications as anti-inflammatory, anticancer, antimalarial, and antiviral agents.[1][2][3] The compound of interest, this compound, combines two key pharmacophores: a 2-arylquinoline and a 7-aminoquinoline, suggesting potential for a unique biological activity profile.

Synthetic Methodologies for Substituted Quinolines

The synthesis of the quinoline core and its derivatives can be achieved through several classic and modern organic reactions. The specific substitution pattern of this compound would likely involve a combination of methods to construct the quinoline ring and introduce the desired functional groups.

Synthesis of the 2-Arylquinoline Core

The introduction of an aryl group at the 2-position of the quinoline ring is a common strategy in medicinal chemistry. Several methods are available for this purpose:

-

Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde (in this case, 2-nitrobenzaldehyde for a precursor), and pyruvic acid.[4] It is a versatile method for producing 2-substituted quinoline-4-carboxylic acids, which can be further modified.[4]

-

Pfitzinger Reaction: This method utilizes the reaction of isatin with an α-methyl ketone to yield a quinoline-4-carboxylic acid.[4]

-

Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ palladium-catalyzed reactions, such as Suzuki or Stille couplings, to introduce the aryl group at the 2-position of a pre-formed quinoline ring bearing a suitable leaving group (e.g., a halogen).

Introduction of the 7-Amino Group

The 7-amino functionality can be incorporated in several ways:

-

From a Substituted Aniline: The synthesis can start from an aniline derivative that already contains a nitro or protected amino group at the meta-position, which will become the 7-position of the quinoline ring after cyclization. The nitro group can then be reduced to the desired amine.

-

Nucleophilic Aromatic Substitution: A quinoline with a good leaving group (like a halogen) at the 7-position can undergo nucleophilic aromatic substitution with an amine source.

-

Metal-Assisted Coupling Reactions: Reactions like the Ullmann, Suzuki, and Negishi couplings can be used to functionalize the 7-position of the quinoline ring.[5][6]

A catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has also been reported, highlighting the ongoing development of more efficient and environmentally friendly synthetic routes.[7]

Biological Activities of Related Quinoline Derivatives

While specific biological data for this compound is not available, the activities of related 2-arylquinolines and 7-aminoquinolines provide insights into its potential therapeutic applications.

2-Arylquinolines

Derivatives of 2-phenylquinoline have been investigated for a range of biological activities:

-

Anticancer Activity: Substituted 2-arylquinolines have shown selective cytotoxicity against various human cancer cell lines, including HeLa, PC3, MCF-7, and SKBR-3.[8]

-

Antiviral Activity: A number of 2-phenylquinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[9][10][11]

-

Antibacterial Activity: 2-Phenylquinolines have been identified as potent efflux pump inhibitors in Staphylococcus aureus, which could help combat antimicrobial resistance.[12][13]

7-Aminoquinolines

The 7-aminoquinoline scaffold is a key component of several important drugs:

-

Antimalarial Activity: 4,7-disubstituted aminoquinolines are a well-established class of antimalarial agents. The substituent at the 7-position, often a chlorine atom as in chloroquine, is crucial for activity.[5][14] Modifications at this position have been explored to overcome drug resistance.[5][14]

-

Antiviral Activity: 7-Aminoquinoline derivatives have been reported to be active against herpes viruses.[15]

-

Anticancer Activity: Aminoquinolines, including chloroquine and hydroxychloroquine, are being investigated for their potential as anticancer agents, often in combination with other therapies.[3]

Data Presentation

The following table summarizes representative biological activity data for various substituted quinoline derivatives to illustrate the potency and diversity of this chemical class.

| Compound Class | Specific Derivative | Biological Activity | Potency (IC₅₀/EC₅₀) | Cell Line/Organism | Reference |

| 2-Phenylquinolines | 6,8-dimethoxy-2-phenylquinoline derivative | Anti-SARS-CoV-2 | 5.9 µM | VeroE6 | [9][10][11] |

| 5,7-dimethoxy-2-phenylquinoline derivative | Anti-HCoV-229E | 0.2-0.7 µM | HEL 299 | [9][10][11] | |

| C-6 substituted 2-phenylquinoline | Anticancer | 8.3 µM | HeLa | [8] | |

| 7-Aminoquinolines | Biaryl 4-aminoquinoline analog | Antimalarial | < 50 nM | P. falciparum K1 | [5] |

| 7-chloroquinoline derivative | Anticancer (Colon) | 21.41 µM | HCT-116 | [16] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of a specific compound like this compound are not available. However, a general procedure for the synthesis of a 2-phenylquinoline derivative is provided below as an illustrative example, based on common methodologies.

General Procedure for the Synthesis of a 2-Phenylquinoline via Doebner Reaction:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.), 2-nitrobenzaldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in ethanol.

-

Catalysis: Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

-

Characterization: Characterize the purified product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Diagrams

Caption: Generalized workflow for the discovery and development of novel quinoline derivatives.

Caption: Simplified schematic of the Doebner reaction for quinoline synthesis.

Conclusion

While the specific history of this compound remains elusive in the current body of scientific literature, the foundational knowledge of its constituent chemical classes—2-arylquinolines and 7-aminoquinolines—provides a robust framework for understanding its potential significance. The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry, with new derivatives constantly being synthesized and evaluated for a myriad of therapeutic applications. The synthetic versatility and diverse biological activities associated with this scaffold suggest that novel compounds, such as this compound, hold promise for future drug discovery efforts. Further research into the synthesis and biological evaluation of this specific molecule is warranted to elucidate its potential therapeutic value.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. experts.umn.edu [experts.umn.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, two-step protocol for the synthesis of 2-(4-fluorophenyl)quinolin-7-amine, a valuable scaffold in medicinal chemistry. The synthesis involves an initial acid-catalyzed Friedländer annulation to construct the quinoline core, followed by a catalytic reduction of a nitro intermediate to yield the final primary amine. This document offers comprehensive experimental procedures, tabulated data for expected yields and characterization, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Specifically, 2-arylquinolines have garnered significant interest as potential anticancer agents, with some derivatives exhibiting inhibitory activity against key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3][4] The title compound, this compound, represents a key starting material for the development of novel kinase inhibitors and other targeted therapeutics. This protocol details a reliable and efficient synthetic route to access this important building block.

Synthesis Overview

The synthesis of this compound is accomplished in two sequential steps:

-

Step 1: Friedländer Annulation. The synthesis commences with the acid-catalyzed condensation of 2-amino-4-nitrobenzaldehyde and 1-(4-fluorophenyl)ethan-1-one to form the intermediate, 2-(4-fluorophenyl)-7-nitroquinoline. The Friedländer synthesis is a classic and versatile method for constructing quinoline rings.[5][6][7]

-

Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is then reduced to the corresponding primary amine via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This method is widely used for its efficiency and clean conversion.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediate.

Table 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline (Intermediate)

| Parameter | Value |

| Starting Materials | 2-amino-4-nitrobenzaldehyde, 1-(4-fluorophenyl)ethan-1-one |

| Reaction Type | Friedländer Annulation |

| Catalyst | p-Toluenesulfonic acid (PTSA) |

| Solvent | Toluene |

| Reaction Temperature | 110 °C (Reflux) |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-85% |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₁₅H₉FN₂O₂ |

| Molecular Weight | 268.25 g/mol |

Table 2: Synthesis of this compound (Final Product)

| Parameter | Value |

| Starting Material | 2-(4-fluorophenyl)-7-nitroquinoline |

| Reaction Type | Catalytic Hydrogenation |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen gas (H₂) |

| Solvent | Ethanol or Methanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

| Typical Yield | 90-98% |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₅H₁₁FN₂ |

| Molecular Weight | 238.26 g/mol |

Experimental Protocols

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline

Materials:

-

2-amino-4-nitrobenzaldehyde (1.0 eq)

-

1-(4-fluorophenyl)ethan-1-one (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.2 eq)

-

Toluene

-

Ethanol

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-4-nitrobenzaldehyde, 1-(4-fluorophenyl)ethan-1-one, and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to suspend the reagents.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the removal of water via the Dean-Stark trap.

-